Product packaging for 2,4-Dichloropyrido[3,4-D]pyrimidine(Cat. No.:CAS No. 908240-50-6)

2,4-Dichloropyrido[3,4-D]pyrimidine

Katalognummer: B1390563
CAS-Nummer: 908240-50-6
Molekulargewicht: 200.02 g/mol
InChI-Schlüssel: YJUVYWACDUJBDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Significance of Fused Pyridine-Pyrimidine Heterocycles in Drug Discovery and Development

Fused pyridine-pyrimidine heterocycles are bicyclic structures formed by the combination of a pyridine (B92270) and a pyrimidine (B1678525) ring. jocpr.com This fusion creates a scaffold that is a structural analog of naturally occurring and biologically crucial molecules like purines and pteridines. jocpr.com The presence of multiple nitrogen atoms in the ring system allows for a variety of interactions with biological targets, including hydrogen bonding, which can significantly enhance the pharmacokinetic properties of drug candidates. nih.gov

The versatility of the pyridopyrimidine core is a key attribute that makes it attractive to medicinal chemists. nih.gov The ring system can be readily modified at various positions, allowing for the creation of diverse chemical libraries with tailored biological activities. nih.gov This chemical tractability facilitates the optimization of lead compounds to improve potency, selectivity, and other drug-like properties.

The broad spectrum of biological activities associated with fused pyrimidines underscores their importance. researchgate.net Derivatives of these scaffolds have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jocpr.comnih.gov Notably, several drugs containing a fused pyrimidine nucleus have received regulatory approval and are used in clinical practice, further validating the therapeutic potential of this chemical class. nih.govmdpi.com For instance, Palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, is a well-established treatment for certain types of breast cancer. mdpi.comnih.gov

Overview of the Pyrido[3,4-d]pyrimidine (B3350098) Isomer within the Pyridopyrimidine Class

The pyridopyrimidine class comprises four distinct isomers, each defined by the position of the nitrogen atom in the pyridine ring. jocpr.commdpi.comencyclopedia.pub These isomers are pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine (B1256433), pyrido[4,3-d]pyrimidine, and pyrido[3,4-d]pyrimidine. jocpr.com While all share the fundamental fused ring structure, the specific arrangement of the nitrogen atoms imparts unique electronic and steric properties to each isomer, influencing their biological activity and synthetic accessibility.

The pyrido[3,4-d]pyrimidine isomer, the focus of this article, has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. encyclopedia.pubacs.org Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.gov The pyrido[3,4-d]pyrimidine scaffold has proven to be a valuable template for designing potent and selective inhibitors of various kinases. For example, derivatives of this isomer have been investigated as inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of cell division and a promising target for cancer therapy. acs.org

The development of compounds based on the pyrido[3,4-d]pyrimidine core often involves strategic chemical modifications to optimize their interaction with the target protein. A notable example is the synthesis of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives, which have been identified as potent inhibitors of histone lysine (B10760008) demethylases (KDMs), another important class of enzymes involved in cancer. acs.org

The following table provides a brief overview of the different pyridopyrimidine isomers and their primary therapeutic applications:

IsomerPrimary Therapeutic ApplicationsKey Examples/Targets
Pyrido[2,3-d]pyrimidine Anticancer, Anti-inflammatory, AntimicrobialPalbociclib (CDK4/6 inhibitor), Dihydrofolate reductase (DHFR) inhibitors jocpr.commdpi.comnih.gov
Pyrido[3,2-d]pyrimidine Antimalarial, Tyrosine kinase inhibitorsDihydrofolate reductase inhibitors, Anti-HCV agents jocpr.com
Pyrido[3,4-d]pyrimidine Anticancer (Kinase inhibitors)Monopolar Spindle Kinase 1 (MPS1) inhibitors, Histone Lysine Demethylase (KDM) inhibitors acs.orgacs.org
Pyrido[4,3-d]pyrimidine Anticancer, Acetylcholinesterase (AChE) inhibitorsTrametinib (MEK inhibitor), Tyrosine kinase inhibitors jocpr.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3 B1390563 2,4-Dichloropyrido[3,4-D]pyrimidine CAS No. 908240-50-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVYWACDUJBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672138
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908240-50-6
Record name 2,4-Dichloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 2,4 Dichloropyrido 3,4 D Pyrimidine and Its Derivatives

Core Synthetic Strategies for the Pyrido[3,4-d]pyrimidine (B3350098) Scaffold

The construction of the fundamental pyrido[3,4-d]pyrimidine ring system can be achieved through various routes, which can be broadly categorized into direct chlorination of a pre-formed scaffold or multi-step pathways involving the sequential construction of the fused rings.

A primary and straightforward method for the synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine involves the direct chlorination of a suitable precursor, typically Pyrido[3,4-d]pyrimidine-2,4-dione. This precursor can be synthesized through the condensation of appropriate pyridine (B92270) derivatives. The subsequent chlorination is most commonly accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride at elevated temperatures. google.com This reaction converts the hydroxyl groups of the dione (B5365651) tautomer into chloro substituents, yielding the target compound. The analogous chlorination of related heterocyclic diones, such as in the synthesis of 2,4-dichloropyrido[2,3-d]pyrimidine, is a well-established procedure, highlighting the general applicability of this approach. nih.govmdpi.com

More elaborate synthetic strategies involve the construction of the pyrido[3,4-d]pyrimidine scaffold from simpler pyridine precursors. A notable pathway begins with the nitration of 2-amino-4-picoline, which yields 4-methyl-3-nitropyridin-2-amine after separation from its isomer. nih.gov This intermediate undergoes a series of transformations:

Diazotization and Hydrolysis : The 2-amino group is converted to a hydroxyl group via a Sandmeyer-type reaction using sodium nitrite. nih.gov

Chlorination : The resulting hydroxyl group and the methyl group are chlorinated. For instance, the hydroxyl can be converted to a chloro group using phosphorus oxychloride. nih.gov

Cyclization : The substituted pyridine is then cyclized with a reagent like chloroformamidine (B3279071) hydrochloride to form the pyrimidine (B1678525) ring, yielding a 2-amino-4-chloropyrido[3,4-d]pyrimidine derivative. nih.gov

Final Chlorination : If necessary, further modification, such as converting the remaining amino or hydroxyl groups to chloro groups, can be performed to arrive at the 2,4-dichloro scaffold.

This multi-step approach offers the flexibility to introduce various substituents onto the pyridine ring prior to the formation of the pyrimidine moiety, allowing for the synthesis of a wider range of derivatives.

Functionalization and Derivatization Strategies Utilizing this compound as a Key Intermediate

The reactivity of the two chlorine atoms in this compound is the cornerstone of its utility as a synthetic intermediate. The differential reactivity of the C-2 and C-4 positions allows for controlled, stepwise functionalization.

Nucleophilic aromatic substitution (SₙAr) is the primary reaction manifold for derivatizing this compound. The electronic properties of the fused ring system render the carbon atoms at the C-2 and C-4 positions electrophilic and thus susceptible to attack by nucleophiles. Generally, in related 2,4-dichloropyrimidine (B19661) systems, the C-4 position is significantly more reactive towards nucleophiles than the C-4 position. nih.govstackexchange.com This enhanced reactivity is attributed to the greater ability of the para-positioned pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at C-4. stackexchange.com This inherent reactivity difference is the basis for the regioselective modifications of the scaffold.

The differential electrophilicity of the C-2 and C-4 positions enables the highly regioselective introduction of a single substituent at the C-4 position under mild reaction conditions, leaving the C-2 chlorine atom intact. This allows for the isolation of 4-substituted-2-chloropyrido[3,4-d]pyrimidine intermediates. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be employed in this initial substitution. For example, reacting this compound with a primary or secondary amine in the presence of a non-nucleophilic base like triethylamine (Et₃N) at low to ambient temperatures typically results in exclusive substitution at the C-4 position. researchgate.net

The table below summarizes typical regioselective substitutions at the C-4 position.

Table 1: Regioselective Nucleophilic Substitution at the C-4 Position

NucleophileReagents and ConditionsProduct TypeReference
Amine (R-NH₂)Amine, Et₃N, Acetonitrile (ACN), 0 °C to RT4-Amino-2-chloropyrido[3,4-d]pyrimidine researchgate.net
Alcohol (R-OH)NaH, 1,4-Dioxane (B91453), RT to 60 °C4-Alkoxy-2-chloropyrido[3,4-d]pyrimidine researchgate.net
Thiol (R-SH)NaH, 1,4-Dioxane, RT to 60 °C4-Thioether-2-chloropyrido[3,4-d]pyrimidine researchgate.net

Following the initial selective substitution at C-4, the remaining, less reactive chloro group at the C-2 position can be displaced to generate 2,4-disubstituted pyrido[3,4-d]pyrimidines. This second substitution often requires more forcing conditions, such as higher temperatures, to proceed efficiently. researchgate.net This stepwise approach allows for the synthesis of unsymmetrical derivatives where the substituents at C-2 and C-4 are different.

Alternatively, modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce aryl, heteroaryl, or other carbon-based substituents at either position, further expanding the chemical diversity of the accessible derivatives. nih.gov Palladium catalysts are commonly used to facilitate these transformations on the chlorinated intermediates. nih.gov

The following table details reaction conditions for creating 2,4-disubstituted products from a 4-substituted-2-chloro intermediate.

Table 2: Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidines

C-4 SubstituentC-2 Nucleophile/ReagentReagents and ConditionsFinal Product TypeReference
(R)-alaninol2,3-Difluorobenzylamine1,4-Dioxane, 100 °C2-Amino-4-alkoxy derivative researchgate.net
(R)-alaninol2,3-Difluorobenzyl alcoholK₂CO₃, 1,4-Dioxane, 120 °C2-Alkoxy-4-alkoxy derivative researchgate.net
(R)-alaninolThiolNaH, 1,4-Dioxane, RT to 60 °C2-Thioether-4-alkoxy derivative researchgate.net
2-Amino-8-methoxyVarious AnilinesPd-catalyzed cross-coupling or SₙAr2-Amino-4-anilino derivative nih.gov

Catalytic Systems and Reaction Conditions for Optimized Derivatization

The reactivity of the two chlorine atoms on the pyrido[3,4-d]pyrimidine ring is differentiated, with the C4 position being generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C2 position. This inherent regioselectivity is a cornerstone of synthetic strategies aimed at creating diverse libraries of compounds from a single dichlorinated precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The choice of catalyst, ligand, base, and solvent system is paramount in achieving high yields and selectivity.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely employed method for introducing aryl and heteroaryl moieties at the C4 and C2 positions of the pyrido[3,4-d]pyrimidine scaffold. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent.

Research on the related 2,4-dichloropyrimidine system has shown that microwave-assisted Suzuki coupling can be highly efficient. mdpi.com For instance, the coupling of 2,4-dichloropyrimidine with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium carbonate (K₂CO₃) as the base in a microwave reactor at 100°C for 15 minutes afforded the C4-substituted product in good yield. mdpi.com Similar conditions can be extrapolated for the derivatization of this compound.

In a study focused on the synthesis of potential anticancer agents, a series of 4-aryl-2-amino-8-methoxypyrido[3,4-d]pyrimidines were prepared from a 4-chloro-2-amino-8-methoxypyrido[3,4-d]pyrimidine intermediate via Suzuki-Miyaura coupling. The reactions were carried out using Pd(dppf)Cl₂ as the catalyst and sodium carbonate (Na₂CO₃) as the base in a mixture of 1,4-dioxane and water. nih.gov

EntryArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Phenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O1001285 nih.gov
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O1001282 nih.gov
33-Fluorophenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O1001278 nih.gov

Table 1: Suzuki-Miyaura Coupling of 4-Chloro-2-amino-8-methoxypyrido[3,4-d]pyrimidine

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of C-N bonds, allowing for the introduction of a wide range of amino groups. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a base.

While specific examples for the direct Buchwald-Hartwig amination of this compound are not extensively detailed in the provided search results, the general principles are well-established for related heterocyclic systems. For instance, the regioselective amination of 4,6-dichloropyrimidine (B16783) has been achieved using palladium catalysis to introduce the second amino group after a catalyst-free nucleophilic substitution for the first amination. mdpi.com This suggests a stepwise approach could be effective for the target compound.

The choice of ligand is critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are known to enhance reaction efficiency and selectivity. The base also plays a crucial role, with common choices including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).

Other Cross-Coupling Reactions

The Liebeskind-Srogl cross-coupling reaction offers an alternative for C-C bond formation, particularly for the arylation of thioethers. In a study on a related pyrido[3,2-d]pyrimidine (B1256433) system, a C2-thioether was successfully arylated in the final step of a multi-step synthesis. nih.gov This indicates that if a thiol is introduced at the C2 or C4 position of this compound, it could be further functionalized using this method.

Nucleophilic Aromatic Substitution (SNAr)

In addition to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) is a fundamental method for derivatizing this compound. The greater reactivity of the C4 position allows for selective substitution by various nucleophiles, including amines, alcohols, and thiols, typically under milder conditions than those required for substitution at the C2 position.

In the synthesis of potential CXCR2 antagonists, various amines, alcohols, and thiols were reacted with a 6-bromo-2-mercapto-pyrido[3,4-d]pyrimidin-4-one precursor, demonstrating the utility of SNAr reactions in building molecular diversity. mdpi.com For the derivatization of a 4-chloro-2-amino-8-methoxypyrido[3,4-d]pyrimidine, various anilines were introduced at the C4 position via SNAr by heating in 2-ethoxyethanol. nih.gov

Table 2: Nucleophilic Aromatic Substitution at the C4-Position of 2-Amino-4-chloro-8-methoxypyrido[3,4-d]pyrimidine

The optimization of these catalytic systems and reaction conditions is an ongoing area of research, with the goal of developing more efficient, selective, and environmentally benign methods for the synthesis of novel 2,4-disubstituted pyrido[3,4-d]pyrimidine derivatives. The ability to precisely control the introduction of diverse functional groups is essential for exploring the structure-activity relationships of this important class of compounds.

Iii. Structure Activity Relationship Sar Studies of 2,4 Dichloropyrido 3,4 D Pyrimidine Analogues

Positional Effects of Substituents on Biological Potency and Selectivity

The biological activity of pyrido[3,4-d]pyrimidine (B3350098) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The 2,4-dichloro precursor provides a convenient platform for introducing a variety of functional groups at these key positions through nucleophilic substitution reactions.

In the development of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a promising target in cancer therapy, the pyrido[3,4-d]pyrimidine core has been explored as a novel scaffold. mdpi.com Structure-guided optimization has revealed that the coplanar conformation of the pyrido[3,4-d]pyrimidine ring system is advantageous for potent inhibition. mdpi.com For instance, a compound from this series, 24c , demonstrated a significant inhibitory concentration (IC50) of 0.008 μM against MPS1. mdpi.com Further modifications to enhance drug-like properties, such as increasing the number of sp3 centers by introducing saturated substituents, have been a key strategy. mdpi.com

Studies on 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) have also highlighted the importance of substitution patterns. These inhibitors were designed to overcome acquired resistance in non-small cell lung cancer (NSCLC). nih.gov The most promising compound from this series, B30 , exhibited potent inhibitory activity against both wild-type and mutant forms of EGFR, with IC50 values of 1.1 nM for EGFRL858R and 7.2 nM for EGFRL858R/T790M/C797S. nih.gov Molecular docking studies suggested that a hydroxyl group on a substituent could form an additional hydrogen bond with the mutant Ser797 residue, contributing to its high potency. nih.gov

Furthermore, in the context of CXCR2 antagonists, systematic structural modifications of the pyrido[3,4-d]pyrimidine scaffold have been undertaken. mdpi.com While many analogues showed a complete loss of activity, a 6-furanyl-pyrido[3,4-d]pyrimidine derivative retained similar antagonistic potency to the original hit compound. mdpi.com This indicates that substitutions on the pyridine (B92270) ring portion of the scaffold are also critical for biological activity.

The following table summarizes the positional effects of substituents on the biological potency of select pyrido[3,4-d]pyrimidine analogues.

CompoundTargetSubstitution PatternBiological Potency (IC50)Reference
24cMPS1Modifications at C2 and C40.008 μM mdpi.com
B30EGFRL858RTrisubstituted at C2, C4, and C61.1 nM nih.gov
B30EGFRL858R/T790M/C797STrisubstituted at C2, C4, and C67.2 nM nih.gov
6-furanyl-pyrido[3,4-d]pyrimidine analogueCXCR2Substitution at C6Similar to hit (IC50 = 0.11 µM) mdpi.com

Influence of Halogenation on Pharmacological Profiles

The 2,4-dichloro substitution on the pyrido[3,4-d]pyrimidine core is not merely a synthetic handle but also plays a significant role in the pharmacological profile of the parent molecule and its derivatives. Halogens, particularly chlorine, are known to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its binding affinity to target proteins and its pharmacokinetic properties.

In many synthetic strategies, the dichloro groups are sequentially replaced to build molecular complexity. For example, in the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors, a 2,7-dichloro-4-morpholinylpyrido[3,2-d]pyrimidine intermediate is utilized. nih.gov This highlights the differential reactivity of the chloro-substituents, allowing for selective modifications.

While systematic studies focusing solely on the effect of varying halogen substituents (e.g., F, Br, I) at the 2 and 4 positions of the pyrido[3,4-d]pyrimidine core are limited, the rationale for using chloro-substituents in initial designs often stems from their ability to serve as effective leaving groups for subsequent diversification through cross-coupling or nucleophilic aromatic substitution reactions. mdpi.com For instance, in the exploration of CXCR2 antagonists, the selection of halogens was driven by their utility as handles for introducing structural diversity. mdpi.com A 5-chloro substituted analogue was found to be significantly less potent than the parent compound, indicating that the position and nature of the halogen are critical. mdpi.com

Rational Design Principles for Modifying the Pyrido[3,4-d]pyrimidine Core

The development of potent and selective inhibitors based on the pyrido[3,4-d]pyrimidine scaffold relies heavily on rational design principles, often guided by structural biology and computational modeling.

A key strategy involves structure-based hybridization, where fragments from different known inhibitor scaffolds are merged to create novel chemical entities with improved properties. This approach was successfully employed in the discovery of MPS1 kinase inhibitors, where merging two distinct chemical series led to a new class of pyrido[3,4-d]pyrimidine inhibitors with reduced size and lipophilicity compared to the parent compounds. mdpi.com The unprecedented nature of the pyrido[3,4-d]pyrimidine core for kinase inhibition underscores the novelty of this approach. mdpi.com

Molecular docking studies are instrumental in understanding the binding modes of these inhibitors and guiding further optimization. For example, in the design of EGFR-TKIs, docking simulations revealed that a hydroxyl group on a substituent could form a crucial hydrogen bond with a mutant serine residue in the kinase domain, a finding that can be exploited in the design of next-generation inhibitors. nih.gov Similarly, for MPS1 inhibitors, analysis of hydrogen bonding patterns showed that interactions with residues G605 and K529 were beneficial for activity, providing a roadmap for designing new compounds with enhanced potency. nih.gov

Another design principle is the modification of the scaffold to improve pharmacokinetic properties. Increasing the number of sp3-hybridized carbon centers is a general approach to enhance solubility and other drug-like characteristics. mdpi.com

The following table outlines some of the rational design principles applied to the modification of the pyrido[3,4-d]pyrimidine core.

Design PrincipleApplication ExampleOutcomeReference
Structure-Based HybridizationMerging fragments from two known kinase inhibitor seriesDiscovery of a novel class of potent MPS1 inhibitors with improved physicochemical properties mdpi.com
Molecular Docking and Binding Mode AnalysisIdentifying key hydrogen bond interactions with target residuesDesign of EGFR-TKIs with enhanced potency against mutant forms and new potential MPS1 inhibitors nih.govnih.gov
Improvement of Physicochemical PropertiesIncreasing the number of sp3 centers in substituentsEnhanced solubility and drug-like properties of MPS1 inhibitors mdpi.com

Comparative SAR Analysis with Other Pyrido[d]pyrimidine Isomers

The pyrido[d]pyrimidine family comprises four isomers: pyrido[2,3-d]pyrimidine (B1209978), pyrido[3,4-d]pyrimidine, pyrido[4,3-d]pyrimidine, and pyrido[3,2-d]pyrimidine (B1256433). Each isomer presents a unique spatial arrangement of nitrogen atoms and the fused pyridine ring, which can lead to distinct pharmacological profiles. A comparative analysis of their SAR is crucial for understanding the structural requirements for targeting specific biological pathways.

A review of the therapeutic potential of these isomers indicates that while they can all be developed into potent inhibitors of various enzymes, there are notable differences in their primary targets and SAR. nih.govresearchgate.net For instance, pyrido[2,3-d]pyrimidine derivatives have been extensively studied as inhibitors of dihydrofolate reductase (DHFR) and various kinases. nih.gov In contrast, the pyrido[3,4-d]pyrimidine scaffold is more frequently associated with kinase inhibition. nih.gov

A direct comparison of SAR between different isomers for the same target can be challenging due to the lack of studies with systematically varied substitution patterns across all four scaffolds. However, some insights can be gleaned from the available literature. For example, in the development of dual ERK/PI3K inhibitors, a scaffold-hopping approach that replaced a 1H-pyrazolo[3,4-d]pyrimidine core with a pyrido[3,2-d]pyrimidine scaffold yielded compounds with suitable inhibitory activities against both ERK2 and PI3Kα. nih.gov In the same study, a pyrido[2,3-d]pyrimidine analogue showed significantly lower activity, highlighting the critical role of the isomeric core. nih.gov

Furthermore, the SAR observed for one class of inhibitors does not necessarily translate to another, even with a similar heterocyclic core. For example, the SAR for thiazolo[4,5-d]pyrimidine (B1250722) CXCR2 antagonists does not run in parallel with that of the pyrido[3,4-d]pyrimidine series, as an amino group at a specific position that is beneficial in the former leads to a complete loss of activity in the latter. mdpi.com

The following table provides a general comparison of the primary biological targets for the different pyrido[d]pyrimidine isomers.

Pyrido[d]pyrimidine IsomerCommonly Targeted Enzymes/ReceptorsReference
Pyrido[2,3-d]pyrimidineDihydrofolate Reductase (DHFR), Tyrosine Kinases (e.g., PDGFr, FGFr, EGFr, c-src), PI3K, mTOR nih.govresearchgate.netnih.gov
Pyrido[3,4-d]pyrimidineKinases (e.g., MPS1, EGFR, HER family), CXCR2 mdpi.comnih.govnih.gov
Pyrido[4,3-d]pyrimidineKinase inhibitors (e.g., for melanoma) nih.govresearchgate.net
Pyrido[3,2-d]pyrimidineKinases (e.g., ERK2, PI3Kα), Dihydrofolate Reductase (DHFR) nih.govnih.gov

Iv. Biological Activities and Pharmacological Investigations of 2,4 Dichloropyrido 3,4 D Pyrimidine Derivatives

Antagonistic Activities

Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) core have been identified as effective antagonists for specific cell surface receptors, most notably chemokine receptors.

The C-X-C chemokine receptor 2 (CXCR2) is a significant therapeutic target due to its role in a variety of inflammatory diseases, autoimmune disorders, and cancer. nih.govnih.gov Upregulated CXCR2 signaling is linked to the recruitment of neutrophils and is associated with aggressive cancer phenotypes and poor prognoses in several types of cancer. nih.gov

Through scaffold hopping, a pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist. nih.govnih.gov This discovery prompted further exploration of the structure-activity relationship (SAR) to enhance its antagonistic potency. The key intermediate for these syntheses was 2,4-dichloropyrido[3,4-d]pyrimidine, which allows for selective nucleophilic aromatic substitution, typically at the 4-position first. nih.gov

Systematic structural modifications were made to explore the SAR. However, most of the newly synthesized analogues showed a complete loss of CXCR2 antagonism. One notable exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analogue, which demonstrated antagonistic potency similar to the original hit compound. nih.govnih.gov

The functional antagonism of CXCR2 by pyrido[3,4-d]pyrimidine derivatives has been evaluated using in vitro cell-based assays. A common method is the kinetic fluorescence-based calcium mobilization assay. nih.govnih.gov This assay is performed on cells engineered to overexpress the human CXCR2 receptor, such as human glioblastoma U87 cells. nih.gov

When these cells are stimulated by the natural ligand, such as CXCL8, there is a resultant increase in intracellular calcium levels. The ability of a test compound to inhibit this calcium influx indicates its antagonistic activity at the receptor. In one such study, a lead pyrido[3,4-d]pyrimidine analogue demonstrated an IC₅₀ value of 0.11 µM, signifying potent CXCR2 antagonism. nih.govnih.gov For comparison, the well-known CXCR2 antagonist Navarixin was used as a positive control in these assays. nih.gov

Enzyme Inhibition Profiles

The pyrido[3,4-d]pyrimidine scaffold has proven to be a versatile template for the design of inhibitors targeting various classes of enzymes, including reductases, kinases, and proteases.

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of DNA and methylation reactions. nih.gov Inhibiting DHFR disrupts these processes, leading to cell death, which makes it a valuable target in cancer therapy. nih.gov While the broader class of pyridopyrimidines has been extensively studied as DHFR inhibitors, specific data on this compound derivatives is less detailed in the provided context. However, related structures like 2,4-diaminopyrido[3,2-d]pyrimidines have shown significant inhibitory activity against DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. nih.gov For instance, a 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine derivative displayed an IC₅₀ of 0.022 µM against P. carinii DHFR. nih.gov

Kinases are a large family of enzymes that play central roles in cell signaling and are frequently dysregulated in diseases like cancer. The pyrido[3,4-d]pyrimidine core has been successfully utilized to develop inhibitors for several important kinases. nih.gov

HER Family Kinases and EGFR: The Human Epidermal Growth Factor Receptor (HER) family of tyrosine kinases is a major target in cancer therapy. Tarloxotinib, a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that acts as a Pan-HER kinase inhibitor. nih.gov In the challenging field of non-small cell lung cancer (NSCLC), where acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major hurdle, novel 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives have been designed. nih.gov One promising compound, B30, showed potent inhibitory activity against both wild-type and mutant forms of EGFR, including the resistant EGFRL858R/T790M/C797S mutation. nih.gov

Other Kinases (Abl, MAP, CDK4): The pyridopyrimidine scaffold has also been associated with the inhibition of other kinases such as the tyrosine-protein kinase transforming protein Abl and MAP kinases. nih.gov Furthermore, related pyrimidine (B1678525) structures have been investigated as inhibitors of Cyclin-Dependent Kinase 4 (CDK4).

CompoundTarget KinaseInhibitory Concentration (IC₅₀)Cell LineReference
B30EGFRL858R1.1 nM- nih.gov
B30EGFRL858R/T790M/C797S7.2 nM- nih.gov
B30-0.044 µMHCC827 nih.gov
B30-0.40 µMH1975 nih.gov

Matrix metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent enzyme primarily responsible for the degradation of type II collagen in articular cartilage. nih.gov Its specific expression in osteoarthritis (OA) patients makes it an attractive target for developing disease-modifying drugs. nih.govresearchgate.netgrafiati.com While many MMP-13 inhibitors have been developed, a class of highly selective inhibitors based on a pyrimidine dicarboxamide structure has been reported. nih.gov These inhibitors exhibit a novel binding mode that does not interact with the catalytic zinc ion but instead binds in the S1' pocket and extends into a unique adjacent side pocket of MMP-13. nih.gov

Notably, research has also shown that pyrido[3,4-d]pyrimidin-4-one derivatives can act as potent and selective MMP-13 inhibitors, highlighting the versatility of this core structure in targeting different enzyme classes. nih.gov A pyrimidine dicarboxamide derivative, compound 17, was identified as a potential disease-modifying OA drug with an IC₅₀ of 4.8 nM against human MMP-13 and high selectivity over other MMPs. researchgate.net

Compound Class/NameTarget EnzymeInhibitory Concentration (IC₅₀)SelectivityReference
Pyrido[3,4-d]pyrimidin-4-onesMMP-13Potent and Selective- nih.gov
Compound 17 (pyrimidine dicarboxamide)MMP-134.8 nM>100,000 nM for MMP-1, -2, -3, -7, -12, -14 researchgate.net

Cholinesterase (ChE) Inhibition (AChE, BuChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit. While specific studies on the cholinesterase inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives has shown significant promise in this area.

Research into various pyrimidine-based compounds has demonstrated their potential to inhibit both AChE and BuChE. For instance, a series of 2,4-disubstituted quinazoline (B50416) derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov Certain compounds within this series exhibited potent and selective inhibition of BuChE. nih.gov This is noteworthy as BuChE levels are known to increase during the progression of Alzheimer's disease, making it a valuable therapeutic target. nih.gov

Furthermore, studies on uracil (B121893) derivatives, which share the core pyrimidine ring, have identified compounds with inhibitory activity against both AChE and BuChE. nih.gov Molecular modeling in these studies suggested that the pyrimidine scaffold can effectively obstruct the active site entrance of the cholinesterase enzymes. nih.gov Similarly, novel pyridazine-containing compounds, which are structurally related to pyridopyrimidines, have been developed as dual inhibitors of AChE and BuChE, with some derivatives showing potency comparable to existing drugs like donepezil. mdpi.com These findings collectively suggest that the pyrido[3,4-d]pyrimidine framework represents a promising scaffold for the design of novel cholinesterase inhibitors, warranting further investigation into its specific derivatives.

Anti-proliferative and Anticancer Activities

The development of novel anti-proliferative and anticancer agents is a cornerstone of cancer research. Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been the focus of numerous studies, demonstrating significant potential in this therapeutic area.

Cytotoxicity Evaluation against Various Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of pyrido[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines. In one study, a series of 29 pyrido[3,4-d]pyrimidine compounds were synthesized and assessed for their in vitro anti-tumor activity. The majority of these compounds displayed good anti-proliferative effects, with one particular derivative, referred to as compound 30, exhibiting potent activity against the MGC803 human gastric cancer cell line with an IC50 value of 0.59 μM. exlibrisgroup.comnih.gov

Another study focused on novel pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold. These compounds showed significant antitumor activity against breast cancer cell lines MDA-MB-468 and T-47D. nih.gov Specifically, one derivative demonstrated superior anticancer activity against these cell lines when compared to the standard drug staurosporine. nih.gov

Furthermore, a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] exlibrisgroup.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit CDK2, a key regulator of the cell cycle. Many of these compounds showed superior cytotoxic activities against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines compared to the multi-kinase inhibitor sorafenib. rsc.org

These findings underscore the potential of the pyrido[3,4-d]pyrimidine core in the development of new cytotoxic agents with broad-spectrum anticancer activity.

Table 1: Cytotoxic Activity of Selected Pyrido[3,4-d]pyrimidine and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 30 MGC803 (Gastric)0.59 exlibrisgroup.comnih.gov
Compound 12b MDA-MB-468 (Breast)3.343 ± 0.13 nih.gov
T-47D (Breast)4.792 ± 0.21 nih.gov
Compound 14 MCF-7 (Breast)0.045 rsc.org
HCT-116 (Colon)0.006 rsc.org
HepG-2 (Liver)0.048 rsc.org
Compound 15 MCF-7 (Breast)0.046 rsc.org
HCT-116 (Colon)0.007 rsc.org
HepG-2 (Liver)0.048 rsc.org

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Induction of Apoptosis and Cell Cycle Perturbation Studies

Beyond direct cytotoxicity, understanding the mechanisms by which these compounds exert their anticancer effects is crucial. Several studies have investigated the ability of pyrido[3,4-d]pyrimidine derivatives to induce apoptosis (programmed cell death) and disrupt the normal cell cycle in cancer cells.

Mechanistic studies on the potent pyrido[3,4-d]pyrimidine derivative, compound 30, revealed that it not only inhibited the migration of MGC803 gastric cancer cells but also induced apoptosis. exlibrisgroup.comnih.gov Western blot analysis demonstrated that this compound up-regulated the expression of the pro-apoptotic protein Bid and Poly(ADP-ribose) polymerase (PARP), while down-regulating the expression of Cyclin D1, a key protein in cell cycle progression. exlibrisgroup.comnih.gov

In a related study on pyrazolo[3,4-d]pyrimidine derivatives, the most potent compound was found to arrest the cell cycle in the S phase and significantly increase the total apoptosis in the MDA-MB-468 breast cancer cell line. nih.gov This was accompanied by a notable increase in the level of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 1a, was shown to significantly induce apoptosis in A549 lung cancer cells at low micromolar concentrations, as determined by flow cytometric analysis. nih.gov Investigations into another set of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] exlibrisgroup.comnih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives also pointed towards apoptosis induction and alterations in cell cycle progression as key mechanisms of their antitumor action. rsc.org

These findings collectively indicate that pyrido[3,4-d]pyrimidine derivatives can trigger cancer cell death through the activation of apoptotic pathways and by interfering with the cell division cycle, making them promising candidates for further development as anticancer therapeutics.

Anti-tumor Efficacy in Preclinical Models

While in vitro studies provide valuable insights into the anticancer potential of this compound derivatives, evaluating their efficacy in preclinical in vivo models is a critical step in the drug development process. Although specific in vivo anti-tumor data for derivatives of this compound were not prominently featured in the reviewed literature, a study on a related pyrido[2,3-d]pyrimidine (B1209978) derivative provides a strong rationale for their potential in this regard.

In this study, a multi-kinase inhibitor with a pyrido[2,3-d]pyrimidine scaffold, compound 7x, demonstrated not only potent in vitro cytotoxicity but also significant in vivo tumor regression. researchgate.net This highlights the potential of the broader pyridopyrimidine class of compounds to translate their in vitro activity into in vivo efficacy. The promising in vitro anti-proliferative and pro-apoptotic activities of the this compound derivatives strongly suggest that these compounds would be viable candidates for future preclinical evaluation in animal models of cancer.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in a wide range of diseases. The pyrimidine scaffold is a component of several clinically used anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

While specific studies on the anti-inflammatory properties of this compound derivatives were not identified in the reviewed literature, research on related fused pyrimidine systems provides valuable insights. For instance, a series of novel pyrazolo[3,4-d]pyrimidinone and pyrazolo[4,3-e] exlibrisgroup.comnih.govresearchgate.nettriazolo[4,3-a]pyrimidinone derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited promising in vitro inhibitory activity against COX-2, an enzyme isoform that is upregulated at sites of inflammation. nih.gov

Furthermore, in vivo studies using models of acute and chronic inflammation, such as the formalin-induced paw edema and cotton-pellet induced granuloma assays, confirmed the anti-inflammatory potential of these pyrazolo[3,4-d]pyrimidine derivatives. nih.gov The promising COX-2 inhibitory and in vivo anti-inflammatory activities of these related heterocyclic systems suggest that the pyrido[3,4-d]pyrimidine scaffold is a promising template for the development of novel anti-inflammatory agents.

Antibacterial Activities

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Fused pyrimidine derivatives have been investigated for their potential as antimicrobial agents.

Although direct studies on the antibacterial activity of this compound derivatives are limited in the available literature, research on structurally related pyridopyrimidine and other pyrimidine derivatives has shown promising results. For example, a series of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles demonstrated good in vitro antibacterial activity against both Gram-positive (Staphylococcus, Bacillus cereus) and Gram-negative (P. merabitis, S. maresens) bacteria. researchgate.netrsc.org One compound in this series exhibited antibacterial activity comparable to the standard drug Streptomycin. researchgate.netrsc.org

In another study, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) moiety were synthesized and showed potent antibacterial activity against a range of Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Additionally, a series of pyrimidine-2,4-dione derivatives connected with a 2H-thiopyran moiety were evaluated, and one compound displayed enhanced activity against Klebsiella pneumoniae with an MIC of 8 µg/mL, which was superior to the standard ciprofloxacin. jksus.org

These findings highlight the potential of the broader pyrimidine and pyridopyrimidine scaffolds in the development of new antibacterial agents. Further investigation into the antibacterial properties of this compound derivatives is therefore warranted.

Table 2: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine derivative (4h) Staphylococcus, Bacillus cereus, P. merabitis, S. maresensComparable to Streptomycin researchgate.netrsc.org
Oxazolidinone derivative with pyrimidine (7j) Gram-positive bacteria0.25 nih.gov
Pyrimidine-2,4-dione derivative (3c) Klebsiella pneumoniae8 jksus.org
Escherichia coli8 jksus.org
Pseudomonas aeruginosa8 jksus.org
Enterococcus faecalis8 jksus.org

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Antiviral Activities (e.g., Anti-HCV, HIV-induced pneumonia)

The broad antiviral potential of the pyrimidine core has prompted investigations into its various fused derivatives. Research has demonstrated that fused pyrimidine systems, which include the pyrido[3,4-d]pyrimidine structure, possess a wide spectrum of biological activities, including anti-HIV properties. nih.gov Specific studies on pyrazolo[3,4-d]pyrimidine acyclonucleosides, a related but distinct scaffold, have shown inhibitory effects against the replication of several DNA viruses. nih.gov While these findings underscore the promise of pyrimidine-based compounds in antiviral research, specific data on the efficacy of this compound derivatives against Hepatitis C Virus (HCV) or HIV-induced pneumonia are not extensively detailed in the current scientific literature.

Antimalarial Activities

The fight against malaria has led to the exploration of diverse chemical scaffolds, with pyrimidine derivatives showing notable promise. A key target in the Plasmodium falciparum parasite is the dihydrofolate reductase (DHFR) enzyme, and compounds that inhibit this enzyme can disrupt parasite replication.

Studies on 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives have revealed significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov For instance, a derivative featuring a 4-methyl piperazine substituent demonstrated potent antimalarial effects. nih.gov Another compound with a piperazine moiety also exhibited good activity against both parasitic strains. nih.gov

Furthermore, 2,4-diaminothieno[2,3-d]pyrimidines, which share structural similarities with the pyrido[3,4-d]pyrimidine core, have been investigated as antimalarial antifolates. acs.orgarkat-usa.org This suggests that the 2,4-diaminopyrimidine (B92962) moiety is a crucial pharmacophore for antimalarial action. However, dedicated studies on the antimalarial efficacy of derivatives synthesized directly from this compound are needed to fully elucidate their potential in this therapeutic area.

Table 1: Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives

Other Noted Biological Activities (e.g., Antipyretic, Antihypertensive, Anticonvulsant, Antihistaminic, Calcium Channel Antagonist, Immunosuppressive)

The structural versatility of the pyrido[3,4-d]pyrimidine scaffold has led to the investigation of its derivatives for a range of other biological activities.

Antihypertensive and Calcium Channel Antagonist Activities: A significant body of research has focused on the antihypertensive potential of pyrimidine derivatives, which is often mediated through the blockade of calcium channels. nih.govresearchgate.netnih.govmdpi.com In a study involving a series of achiral pyrimidine derivatives, several compounds demonstrated a notable reduction in mean arterial blood pressure in rabbits. researchgate.net Certain derivatives in this study also induced significant relaxation of rabbit aortae, with effects comparable to the well-known calcium channel blocker, nifedipine. researchgate.net Another class of related compounds, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, has also shown antihypertensive effects in spontaneously hypertensive rats. nih.gov

Table 2: Antihypertensive and Vasorelaxant Effects of Selected Pyrimidine Derivatives

Anticonvulsant Activity: The potential of fused pyrimidine systems as anticonvulsant agents has been an area of active research. For example, a study on pyrrolo[2,3-d]pyrimidine-2,4-diones revealed that a significant number of the tested compounds exhibited protective effects against pentylenetetrazol-induced seizures in mice, with one derivative showing superior protection compared to the reference drug trimethadione. capes.gov.br Similarly, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated considerable anticonvulsant properties in preclinical models. neliti.com Furthermore, a series of 7-substituted- nih.govnih.govresearchgate.nettriazolo[4,3-f]pyrimidines has been synthesized and evaluated, with one compound showing a potent median effective dose in the maximal electroshock seizure test. nih.gov

Antihistaminic Activity: Investigations into the antihistaminic properties of pyridopyrimidines have yielded promising results. A study focusing on 2-guanadino-3-cyanopyridines and pyrido[2,3-d]pyrimidines found that several derivatives could inhibit histamine (B1213489) release from mast cells. nih.govresearchgate.net Notably, a pyrido[2,3-d]pyrimidine derivative was identified as one of the more potent inhibitors in the series. nih.govresearchgate.net In a separate study, pyrimidine derivatives synthesized from chalcones also displayed significant antihistaminic activity when compared to the standard drug mepyramine.

Antipyretic and Immunosuppressive Activities: While the pyridopyrimidine scaffold is associated with a broad range of bioactivities, specific research focusing on the antipyretic and immunosuppressive effects of derivatives of this compound is not extensively covered in the reviewed scientific literature.

V. Mechanisms of Action Elucidation for 2,4 Dichloropyrido 3,4 D Pyrimidine Analogues

Molecular Target Identification and Validation

A crucial aspect of understanding the function of 2,4-dichloropyrido[3,4-d]pyrimidine analogues is the identification and validation of their molecular targets. Research has revealed that these compounds can act as inhibitors of several key enzymes involved in cellular processes.

One significant area of investigation has been their role as kinase inhibitors. nih.gov Kinases are enzymes that play a critical role in cell signaling, growth, and survival. nih.gov Analogues of this compound have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases (TKIs). nih.gov For instance, a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives were designed to target EGFR, including mutant forms that confer drug resistance in non-small cell lung cancer (NSCLC). nih.gov The most promising compound from this series, B30, demonstrated potent inhibitory activity against both wild-type and mutant EGFR. nih.gov

Another important target for pyrido[3,4-d]pyrimidine derivatives is the human chemokine receptor CXCR2. mdpi.com Upregulated CXCR2 signaling is associated with various inflammatory and autoimmune diseases, as well as cancer. mdpi.com A pyrido[3,4-d]pyrimidine analogue was identified as a promising CXCR2 antagonist. mdpi.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which share a similar core structure, have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2). rsc.org CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. rsc.org

The table below summarizes the inhibitory activity of selected pyrido[3,4-d]pyrimidine analogues against their respective molecular targets.

CompoundTarget(s)IC₅₀ ValuesCell Lines
B30 EGFRL858R, EGFRL858R/T790M/C797S1.1 nM, 7.2 nMHCC827, H1975
Pyrido[3,4-d]pyrimidine analogue CXCR20.11 µMNot specified
Compound 14 (Pyrazolo[3,4-d]pyrimidine derivative) CDK2/cyclin A20.057 µMHCT-116
Compound 13 (Pyrazolo[3,4-d]pyrimidine derivative) CDK2/cyclin A20.081 µMNot specified
Compound 15 (Pyrazolo[3,4-d]pyrimidine derivative) CDK2/cyclin A20.119 µMNot specified

Signaling Pathway Modulation by Pyrido[3,4-d]pyrimidine Derivatives

The interaction of pyrido[3,4-d]pyrimidine derivatives with their molecular targets leads to the modulation of various intracellular signaling pathways. This modulation is the key to their therapeutic effects.

A significant pathway affected by these compounds is the RAF-MEK-ERK (MAPK) signaling pathway. nih.gov Constitutive activation of this pathway is a common feature in many cancers. nih.gov Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway, leading to reduced tumor growth. nih.gov For example, compound 14m from this series was found to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov

In the context of EGFR inhibition, pyrido[3,4-d]pyrimidine derivatives like B30 suppress EGFR phosphorylation, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival. nih.gov This inhibition of phosphorylation ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. nih.gov

The table below details the effects of specific pyrido[3,4-d]pyrimidine analogues on key signaling pathways.

CompoundTargeted PathwayEffect
B30 EGFR SignalingSuppresses EGFR phosphorylation
Compound 14m RAF-MEK-ERK (MAPK) PathwayDecreases levels of phosphorylated ERK and MEK

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of small molecules with their protein targets can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind to the same site as the natural substrate or ligand, directly competing with it. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that affects the activity of the primary binding site. nih.gov

While much of the drug design for receptors has focused on orthosteric ligands, there is growing interest in allosteric modulators due to their potential for greater subtype selectivity and a more nuanced modulation of protein activity. nih.govnih.gov Allosteric modulators can fine-tune the response to endogenous ligands, offering a potentially safer and more effective therapeutic approach. frontiersin.org

In the context of purine (B94841) and pyrimidine (B1678525) receptors, several structurally distinct classes of allosteric modulators have been identified. nih.gov For adenosine (B11128) receptors, site-directed mutagenesis has confirmed that the binding sites for allosteric modulators are distinct from those of orthosteric ligands. nih.gov The development of allosteric modulators for pyrido[3,4-d]pyrimidine targets is an active area of research, with the potential to develop drugs that are more specific and have fewer side effects. nih.govfrontiersin.org For instance, the discovery of 1H-((1,2,3-triazol-4-yl)methoxy)pyrimidines as potent negative allosteric modulators of GluN2B highlights the potential of this approach. capes.gov.br

Cellular and Subcellular Effects of Compound Interaction

The interaction of this compound analogues with their molecular targets and the subsequent modulation of signaling pathways result in a variety of cellular and subcellular effects. These effects are the ultimate manifestation of the compounds' biological activity.

A primary cellular effect observed with many pyrido[3,4-d]pyrimidine derivatives is the inhibition of cell proliferation. nih.govnih.gov This is a direct consequence of their ability to interfere with key processes required for cell growth and division. For example, the EGFR inhibitor B30 was shown to inhibit the growth of HCC827 and H1975 cancer cells. nih.gov Similarly, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives exhibited selective inhibitory effects against the growth of renal and breast cancer cell lines. nih.gov

Another significant cellular effect is the induction of apoptosis, or programmed cell death. nih.gov By blocking survival signals, such as those mediated by EGFR, these compounds can trigger the cell's natural self-destruction mechanism. Compound B30, for instance, was found to significantly induce apoptosis in HCC827 cells. nih.gov

Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to suppress cell migration, a critical process in cancer metastasis. nih.gov The compound 14m, a blocker of the RAF-MEK-ERK pathway, demonstrated this effect. nih.gov

The table below provides a summary of the observed cellular effects of various pyrido[3,4-d]pyrimidine analogues.

CompoundCellular EffectCell Line(s)
B30 Inhibition of cell growth, Induction of apoptosisHCC827, H1975
4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives Selective inhibition of cell growthUO-31 (renal cancer), MDA-MB-468, MCF-7 (breast cancer)
Compound 14m Suppression of cell migrationNot specified

Role in DNA Synthesis and Replication Inhibition

While the primary mechanisms of action for many pyrido[3,4-d]pyrimidine analogues involve the inhibition of protein kinases and signaling pathways, there is also evidence suggesting a role in the inhibition of DNA synthesis and replication. This is often a downstream consequence of their effects on the cell cycle.

By inhibiting key cell cycle regulators like CDK2, as seen with pyrazolo[3,4-d]pyrimidine derivatives, these compounds can halt the cell cycle progression, thereby preventing the cell from entering the S phase, where DNA replication occurs. rsc.org Compound 14 from this series was shown to cause a significant alteration in cell cycle progression in HCT-116 cells. rsc.org This disruption of the cell cycle is a powerful mechanism for inhibiting the proliferation of rapidly dividing cells, such as cancer cells.

Vi. Therapeutic Potential and Drug Development Applications

Development as Active Pharmaceutical Ingredients (APIs)

The 2,4-Dichloropyrido[3,4-d]pyrimidine core serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its two chlorine atoms at positions 2 and 4 are reactive sites, enabling chemists to introduce various functional groups and build a library of derivatives with distinct pharmacological profiles. This strategic modification of the basic scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target.

The versatility of the pyrido[3,4-d]pyrimidine (B3350098) scaffold is evident in the development of numerous derivatives that have been investigated for their potential as active pharmaceutical ingredients (APIs). These derivatives often exhibit potent inhibitory activity against key enzymes implicated in disease pathogenesis, such as protein kinases. The ability to systematically alter the substituents on the pyrido[3,4-d]pyrimidine ring system allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds into viable drug candidates. nih.govrsc.org

Preclinical Assessment for Various Disease States

Derivatives of this compound have undergone extensive preclinical evaluation for a range of diseases, demonstrating a broad spectrum of therapeutic promise.

Cancer

A significant body of research has focused on the anticancer potential of pyrido[3,4-d]pyrimidine derivatives. These compounds have shown efficacy against various cancer cell lines, often by targeting critical signaling pathways involved in tumor growth and proliferation.

One area of intense investigation is their role as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) . nih.gov EGFR is a key player in the development of several cancers, including non-small cell lung cancer (NSCLC). nih.gov Some pyrido[3,4-d]pyrimidine derivatives have been designed to overcome acquired resistance to existing EGFR-TKIs, a major challenge in cancer therapy. nih.gov For instance, certain derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR, including the challenging T790M and C797S mutations. nih.gov

Table 1: Preclinical Activity of Pyrido[3,4-d]pyrimidine Derivatives in Cancer

Compound/DerivativeCancer TypeTarget/Mechanism of ActionKey Findings
4-substituted 2-amino pyrido[3,4-d]pyrimidine analogsBreast and Renal CancerNot specifiedExhibited highly selective inhibitory effects against the growth of UO-31 renal cancer and MDA-MB-468, MCF-7 breast cancer cell lines. nih.gov
2,4,6-trisubstituted pyrido[3,4-d]pyrimidine derivatives (e.g., B30)Non-Small Cell Lung Cancer (NSCLC)EGFR-TKICompound B30 showed potent inhibitory activity against HCC827 and H1975 cells, as well as against EGFR L858R and EGFR L858R/T790M/C797S mutants. nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesLung, Prostate, Colon, and Breast CancerEGFRWT and EGFRT790M inhibitors, Apoptosis inducersCompounds 8a, 8b, and 9a showed high cytotoxic activities. Compound 8a was a potent inhibitor of both EGFRWT and EGFRT790M. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesBreast, Colon, and Liver CancerCDK2 inhibitorsMost compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines. rsc.org

Inflammatory and Autoimmune Diseases

The pyrido[3,4-d]pyrimidine scaffold has also been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Derivatives of this scaffold have shown potential in modulating inflammatory pathways. For example, some pyrimidine (B1678525) derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Furthermore, certain pyridopyrimidines have been studied for their potential in treating autoimmune conditions like primary Sjögren's Syndrome by targeting phosphoinositide 3-kinases (PI3K). nih.gov

Neurodegenerative Diseases

The application of pyrido[3,4-d]pyrimidine derivatives extends to the field of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Research has explored their potential to modulate pathways implicated in the pathology of these conditions. nih.gov For instance, some pyrimidine derivatives have been investigated for their ability to inhibit enzymes like GSK-3, a potential target in Alzheimer's disease. nih.gov Additionally, tetrahydropyridopyrimidine derivatives have been synthesized and evaluated for their potential in treating neuropathic pain by suppressing inflammatory components and oxidative stress. nih.gov

Infectious Diseases

The structural motif of pyridopyrimidines has also been leveraged in the development of agents against infectious diseases. Some derivatives have been investigated as potential antifolate antimalarials. bohrium.com The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in pathogens. nih.gov

Advanced Therapeutic Concepts

The versatility of the this compound scaffold lends itself to the development of advanced therapeutic strategies that go beyond single-target inhibition.

Multi-targeting Agents

Given the complexity of many diseases, therapies that can simultaneously modulate multiple targets are gaining traction. The pyrido[3,4-d]pyrimidine framework is well-suited for the design of multi-targeting agents. For example, some derivatives have been developed to inhibit both phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key kinases in a critical cancer signaling pathway. mdpi.com This dual-inhibition approach can lead to more effective and durable therapeutic responses.

Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen, or hypoxia, which can contribute to treatment resistance. nih.gov Hypoxia-activated prodrugs (HAPs) are an innovative class of anticancer agents designed to be selectively activated in these hypoxic environments, thereby targeting resistant cancer cells while sparing healthy, well-oxygenated tissues. nih.govnih.gov The pyrido[3,4-d]pyrimidine scaffold has been utilized in the design of HAPs. nih.gov For example, Tarloxotinib is a hypoxia-activated prodrug that releases an active metabolite that irreversibly targets members of the HER kinase family. nih.govmdpi.com This approach allows for tumor-specific drug release, potentially enhancing efficacy and reducing systemic toxicity.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloropyrido[3,4-d]pyrimidine?

The compound is synthesized via nucleophilic aromatic substitution or chlorination of precursor pyridopyrimidine derivatives. A key method involves treating pyrido[3,4-d]pyrimidine-2,4-dione with phosphorus oxychloride (POCl₃) and N,N-diethylaniline under reflux, achieving selective chlorination at the 4-position followed by further substitution . Another approach uses Suzuki-Miyaura cross-coupling with aryl boronic acids and palladium catalysis to introduce substituents .

Q. How is the regioselectivity of nucleophilic substitution on this compound controlled?

The 4-chloro group is more reactive than the 2-position due to electronic and steric factors. Reaction with ammonia or amines preferentially replaces the 4-chloro group, while the 2-position requires harsher conditions or catalytic methods. This selectivity enables sequential functionalization for diverse analogs .

Q. What safety precautions are critical when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Lab handling requires PPE (gloves, goggles), fume hoods, and protocols for spill containment. Waste must be segregated and disposed through certified hazardous waste management systems .

Advanced Research Questions

Q. How do substituents at the 4-position influence biological activity in pyrido[3,4-d]pyrimidine analogs?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antiparasitic activity. For example, 4-chlorophenyl-substituted analogs exhibit IC₅₀ values of 0.32 µM against Trypanosoma cruzi, likely due to improved target binding and metabolic stability . Conversely, bulky or polar groups reduce activity by disrupting membrane permeability.

Q. What methodologies are used to resolve contradictions in cytotoxicity data for pyrido[3,4-d]pyrimidine derivatives?

Discrepancies arise from assay conditions (e.g., cell lines, exposure time). To standardize results:

  • Use resazurin-based viability assays for consistent fluorescence quantification .
  • Compare CC₅₀ values across multiple cell types (e.g., MRC-5SV2 fibroblasts vs. primary macrophages) .
  • Validate selectivity indices (SI = CC₅₀ host cells / IC₅₀ parasites) to distinguish true toxicity from assay artifacts .

Q. How can metabolic stability of pyrido[3,4-d]pyrimidine derivatives be optimized for in vivo studies?

  • Phase I metabolism : Incubate with liver microsomes (e.g., mouse/human) and NADPH to assess CYP450-mediated degradation. Compounds retaining >90% parent after 60 minutes are prioritized .
  • Phase II metabolism : Test glucuronidation using UDP-glucuronosyltransferase (UGT) assays. Methyl or halogen substituents at the 7-position reduce UGT susceptibility .
  • In silico tools : Predict metabolic hotspots via molecular docking with CYP450 isoforms.

Q. What strategies improve solubility and bioavailability of this compound-based drug candidates?

  • Introduce hydrophilic groups (e.g., amino, hydroxyl) at the 2-position via palladium-catalyzed coupling .
  • Formulate as prodrugs (e.g., phosphate esters) to enhance aqueous solubility .
  • Use nanoemulsions or liposomal encapsulation to bypass first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloropyrido[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloropyrido[3,4-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.